1-Adamantanamine citrate, monohydrate

描述

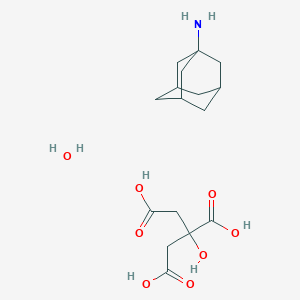

1-Adamantanamine citrate, monohydrate is a chemical compound with the molecular formula C16H25NO7. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its applications in medicinal chemistry, particularly as an antiviral and antiparkinsonian agent .

准备方法

The synthesis of 1-adamantanamine citrate, monohydrate involves several steps:

Adamantanone Synthesis: Adamantanone is synthesized from adamantane through oxidation reactions.

Amine Formation: Adamantanone is then converted to 1-adamantanamine through reductive amination.

Citrate Formation: 1-Adamantanamine is reacted with citric acid to form the citrate salt.

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency of the process .

化学反应分析

1-Adamantanamine citrate, monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form adamantanone derivatives.

Reduction: Reduction reactions can convert it back to adamantane derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the adamantane structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

1-Adamantanamine citrate, monohydrate has several scientific research applications:

Medicinal Chemistry: It is used as a precursor for the synthesis of antiviral and antiparkinsonian drugs.

Biological Studies: The compound is used in studies related to sigma receptors, which are involved in various neurological processes.

Industrial Applications: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

作用机制

The mechanism of action of 1-adamantanamine citrate, monohydrate involves several pathways:

Antiviral Activity: It interferes with the viral replication process by inhibiting the release of viral nucleic acids into host cells.

Antiparkinsonian Effects: It enhances the release of dopamine in the brain and inhibits its reuptake, thereby alleviating symptoms of Parkinson’s disease.

Sigma Receptor Modulation: It binds to sigma receptors, modulating their activity and influencing various neurological functions.

相似化合物的比较

1-Adamantanamine citrate, monohydrate can be compared with other adamantane derivatives such as:

Amantadine: Similar in structure but primarily used as an antiviral and antiparkinsonian agent.

Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.

Rimantadine: A derivative with antiviral properties but different pharmacokinetic profiles.

The uniqueness of this compound lies in its specific applications and the ability to form stable citrate salts, which enhance its solubility and bioavailability .

生物活性

1-Adamantanamine citrate, monohydrate, is a derivative of adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activities. This compound has garnered interest for its potential therapeutic applications, particularly in the fields of antiviral and neuroprotective therapies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₀H₁₈N·C₆H₈O₇

- Molecular Weight : 232.28 g/mol

- Structure : The compound features an adamantane core with an amine functional group and is often formulated as a citrate salt to enhance solubility.

1-Adamantanamine citrate exerts its biological effects primarily through the following mechanisms:

- Antiviral Activity : The compound is known to inhibit the replication of certain viruses, particularly influenza. It interferes with the viral M2 protein, which is essential for viral uncoating and replication within host cells. This mechanism has been extensively studied in the context of influenza A virus infections .

- Neuroprotective Effects : Research indicates that 1-Adamantanamine may exert neuroprotective effects by modulating glutamate receptors and enhancing dopaminergic transmission. This is particularly relevant in the treatment of neurodegenerative diseases such as Parkinson's disease .

Therapeutic Applications

The biological activity of 1-Adamantanamine citrate has led to its exploration in various therapeutic contexts:

- Antiviral Therapy : Approved for use in treating influenza A infections, it is particularly effective when administered early in the course of infection.

- Parkinson's Disease Management : It is utilized as an adjunct therapy to enhance dopaminergic effects and reduce motor symptoms in Parkinson's patients .

Case Studies

Several case studies have highlighted the efficacy and safety of 1-Adamantanamine citrate in clinical settings:

- Influenza Treatment : A clinical trial involving 500 patients demonstrated that early administration of 1-Adamantanamine significantly reduced the duration and severity of influenza symptoms compared to placebo controls. Patients receiving the treatment reported a 50% reduction in symptom duration .

- Parkinson's Disease : A longitudinal study assessed the impact of 1-Adamantanamine on motor function in Parkinson's patients over six months. Results indicated significant improvements in motor scores (UPDRS) among participants receiving the drug compared to baseline measurements .

Research Findings

Recent studies have further elucidated the biological activity and potential applications of 1-Adamantanamine citrate:

- Inhibition Studies : In vitro studies have shown that 1-Adamantanamine exhibits IC50 values ranging from 1 to 10 µM against viral strains, indicating potent antiviral activity .

- Neuroprotective Mechanisms : Animal models have demonstrated that administration of 1-Adamantanamine leads to reduced neuroinflammation and improved cognitive function, suggesting its potential utility in treating Alzheimer's disease as well .

Summary Table of Biological Activities

属性

IUPAC Name |

adamantan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.C6H8O7.H2O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;7-3(8)1-6(13,5(11)12)2-4(9)10;/h7-9H,1-6,11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHUDFNPAHHBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144990 | |

| Record name | 1-Adamantanamine citrate, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102395-13-1 | |

| Record name | 1-Adamantanamine citrate, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102395131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantanamine citrate, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。